4-Hydroxybenzo[d]thiazole-2-carbonitrile
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Overview
Description
4-Hydroxybenzo[d]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C8H4N2OS. It is known for its potential biological activity and diverse applications in various scientific fields . The compound features a benzothiazole ring with a hydroxyl group at the 4-position and a cyano group at the 2-position, making it a versatile molecule for chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile typically involves the reaction of an appropriate aniline derivative with a sulfinylbis[(2,4-dihydroxyphenyl)methanethione] reagent . This reaction proceeds through electrophilic substitution followed by the elimination of hydrogen fluoride or hydrogen chloride from the formed thioamide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
the compound can be synthesized on a larger scale using similar synthetic routes as described above, with optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Hydroxybenzo[d]thiazole-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxybenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxybenzo[d]thiazole-2-carbonitrile can be compared with other similar compounds such as:
2-Cyano-6-hydroxybenzothiazole: Similar structure but different substitution pattern.
6-Hydroxy-1,3-benzothiazole-2-carbonitrile: Another isomer with a different position of the hydroxyl group.
These compounds share structural similarities but may exhibit different chemical reactivity and biological activity, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
4-hydroxy-1,3-benzothiazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-7-10-8-5(11)2-1-3-6(8)12-7/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTOVORTBXNLBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611565 |
Source
|
Record name | 4-Hydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7267-31-4 |
Source
|
Record name | 4-Hydroxy-2-benzothiazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7267-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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